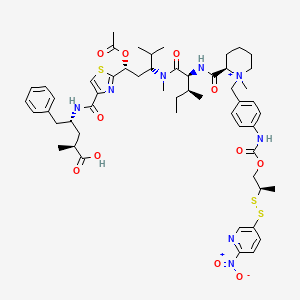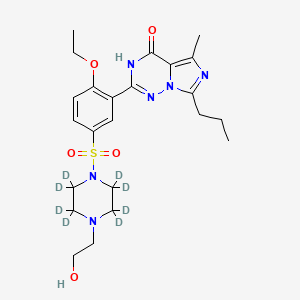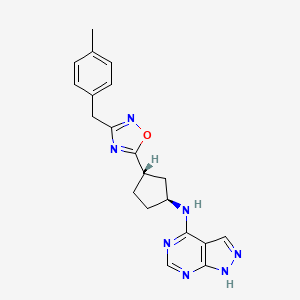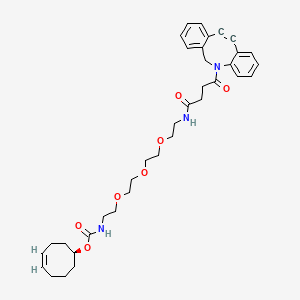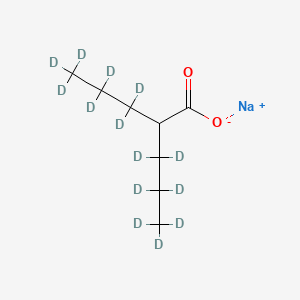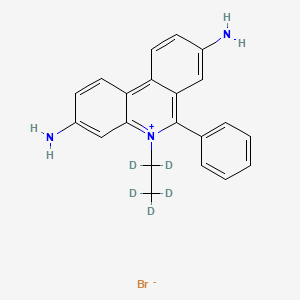
Ethidium-d5 Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethidium-d5 Bromide is a deuterated form of ethidium bromide, a well-known fluorescent dye used extensively in molecular biology laboratories. This compound is primarily used for the visualization of nucleic acids in gel electrophoresis. The deuterated version, this compound, is labeled with deuterium atoms, which can be useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethidium-d5 Bromide involves the incorporation of deuterium atoms into the ethidium bromide molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Starting Material: The synthesis begins with the preparation of deuterated phenanthridine derivatives.
Deuteration: The phenanthridine derivatives are subjected to deuteration using deuterated reagents such as deuterated sulfuric acid or deuterated acetic acid.
Bromination: The deuterated phenanthridine is then brominated using bromine or a bromine-containing compound to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethidium-d5 Bromide undergoes several types of chemical reactions, including:
Intercalation: It intercalates between the base pairs of double-stranded DNA, which is the basis for its use as a fluorescent dye.
Oxidation and Reduction: It can undergo redox reactions, although these are less common in its typical applications.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Intercalation: This reaction typically occurs in aqueous solutions, often in the presence of a buffer to maintain pH.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The primary product of interest from these reactions is the intercalated complex of this compound with DNA. Other products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethidium-d5 Bromide has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy due to its deuterium labeling, which provides clearer spectra.
Biology: Widely used in gel electrophoresis for the visualization of DNA and RNA.
Medicine: Investigated for its potential use in detecting and treating certain types of infections and diseases.
Industry: Used in the production of diagnostic kits and research tools.
Mecanismo De Acción
Ethidium-d5 Bromide exerts its effects primarily through intercalation into DNA. This process involves the insertion of the ethidium molecule between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of the DNA, leading to changes in its physical properties, such as increased fluorescence. The molecular targets are the base pairs of the DNA, and the pathways involved include the unwinding and stabilization of the DNA helix.
Comparación Con Compuestos Similares
Similar Compounds
Ethidium Bromide: The non-deuterated form, widely used for similar applications.
Propidium Iodide: Another intercalating dye used for staining nucleic acids.
Acridine Orange: A dye that also intercalates into DNA and is used for similar purposes.
Uniqueness
Ethidium-d5 Bromide is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy. This labeling provides distinct advantages in terms of spectral clarity and resolution, making it a valuable tool in analytical chemistry.
Propiedades
Fórmula molecular |
C21H20BrN3 |
|---|---|
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
5-(1,1,2,2,2-pentadeuterioethyl)-6-phenylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H/i1D3,2D2; |
Clave InChI |
ZMMJGEGLRURXTF-LUIAAVAXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
SMILES canónico |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


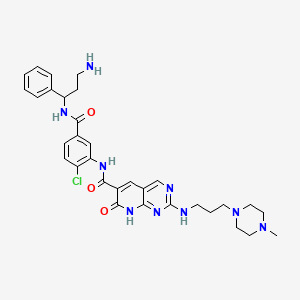


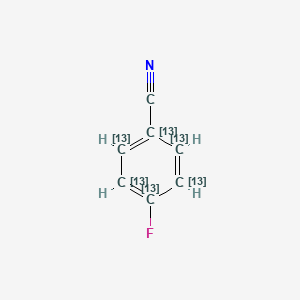

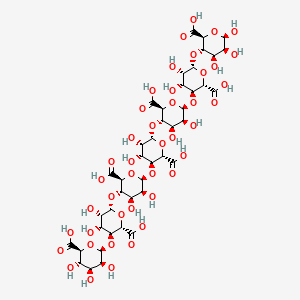
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
